REACTION_SMILES
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[Br:13][c:14]1[s:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]2[cH:22]1.[Br:1][c:2]1[cH:3][c:4]2[c:5]([s:6][cH:7][cH:8]2)[cH:9][cH:10]1.[CH3:23][O:24][N:25]([C:26]([CH3:27])=[O:28])[CH3:29].[I:12].[Mg:11].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[c:2]1([C:26]([CH3:27])=[O:28])[cH:3][c:4]2[c:5]([s:6][cH:7][cH:8]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cc2ccccc2s1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2sccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CON(C)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Mg]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
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CC(=O)c1ccc2sccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |